molecular formula C20H17F3N2O2 B11613821 N-(3,4-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(3,4-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No.: B11613821
M. Wt: 374.4 g/mol
InChI Key: AAOBETHDZLMGNG-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoroacetyl group attached to the indole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced by reacting the indole core with trifluoroacetic anhydride in the presence of a base such as pyridine.

    Acylation with 3,4-Dimethylaniline: The final step involves the acylation of the trifluoroacetylated indole with 3,4-dimethylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a hydroxyl or amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.

Major Products Formed

    Oxidized Derivatives: Hydroxyindoles, nitroindoles, and other oxidized products.

    Reduced Derivatives: Aminoindoles, hydroxylated indoles.

    Substituted Derivatives: Halogenated, nitrated, or alkylated indoles.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The indole core may interact with DNA or proteins, influencing cellular processes such as gene expression, signal transduction, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE: is compared with other indole derivatives such as:

Uniqueness

  • The presence of the trifluoroacetyl group distinguishes it from other indole derivatives, imparting unique chemical and biological properties.
  • Its specific substitution pattern on the indole ring and the presence of the 3,4-dimethylphenyl group contribute to its distinct reactivity and potential applications.

Properties

Molecular Formula

C20H17F3N2O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C20H17F3N2O2/c1-12-7-8-14(9-13(12)2)24-18(26)11-25-10-16(19(27)20(21,22)23)15-5-3-4-6-17(15)25/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

AAOBETHDZLMGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C

Origin of Product

United States

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